

3-Bromoisothiazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromoisothiazole**

Cat. No.: **B1283494**

[Get Quote](#)

CAS Number: 55512-82-8

Introduction

3-Bromoisothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.^[1] Structurally, it features a five-membered aromatic ring containing both sulfur and nitrogen atoms, with a bromine substituent at the 3-position. This arrangement imparts unique physicochemical properties and reactivity, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.^[1] The isothiazole ring itself is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.^{[2][3][4]} **3-Bromoisothiazole** serves as a crucial intermediate, with its reactive bromine atom facilitating diverse chemical transformations such as cross-coupling reactions.^[5] This guide provides an in-depth overview of the core technical aspects of **3-Bromoisothiazole**, including its molecular structure, physicochemical properties, synthesis, reactivity, and applications in drug discovery, tailored for researchers and professionals in the field.

Molecular Structure and Physicochemical Properties

The foundational characteristics of **3-Bromoisothiazole** are summarized in the tables below, providing a comprehensive overview of its chemical identity and physical attributes.

Table 1: Chemical Identification

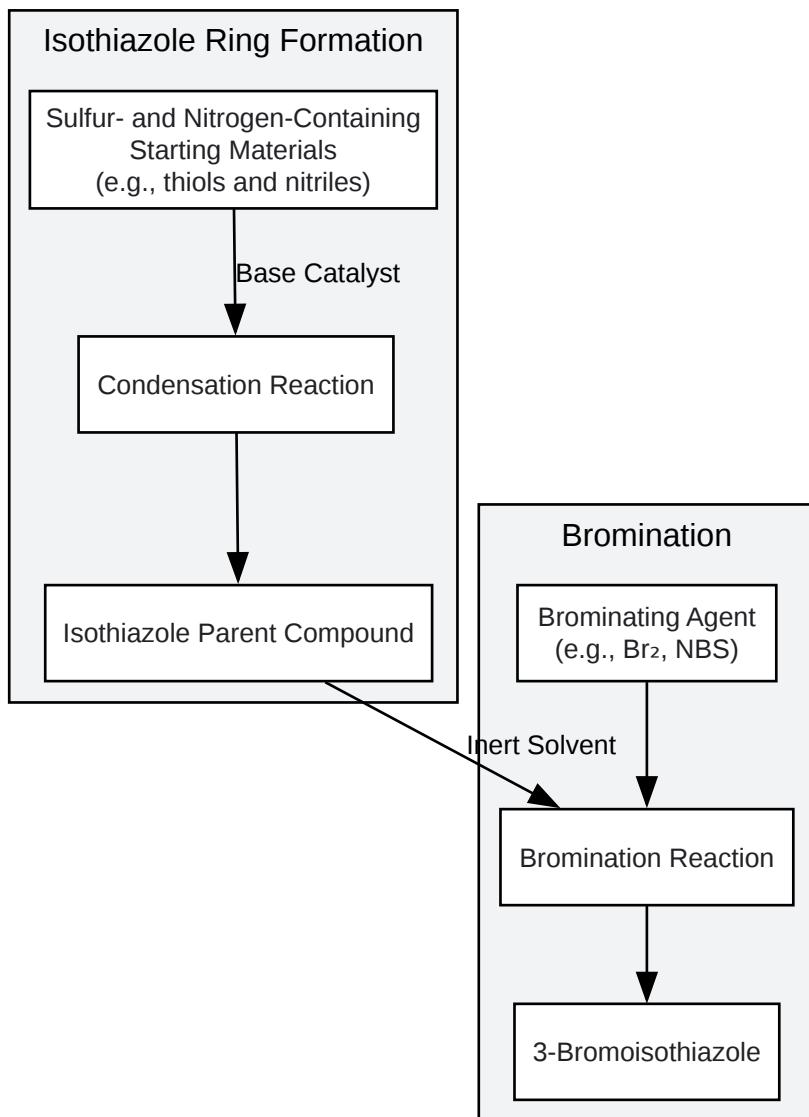
Identifier	Value
CAS Number	55512-82-8 [6] [7]
IUPAC Name	3-bromo-1,2-thiazole [6]
Molecular Formula	C ₃ H ₂ BrNS [1]
SMILES	c1csnc1Br [1]
InChI	InChI=1S/C3H2BrNS/c4-3-1-2-6-5-3/h1-2H [1]
Synonyms	3-Bromo-1,2-thiazole, Isothiazole, 3-Bromo-[1] [7]

Table 2: Physicochemical Data

Property	Value
Molecular Weight	164.02 g/mol [7]
Appearance	Colorless to light yellow liquid or solid [8]
Boiling Point	198 - 200 °C [8]
Melting Point	34 - 37 °C [8]
Density	1.81 g/cm ³ [8]
Flash Point	82.3 °C [8]
Solubility	Insoluble in water; Soluble in common organic solvents such as ethanol and acetone. [8]

Table 3: Spectroscopic Data

Spectroscopy	Data
¹ H NMR	A spectrum is available through chemical suppliers and databases. [9]
¹³ C NMR	Spectral data for derivatives are available in the literature, which can be used for comparative analysis. [2]
UV-vis	A derivative, 3-bromoisothiazole-5-carboxylic acid, shows a λ_{max} at 284 nm in dichloromethane. [2]
Infrared (IR)	Expected to show characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations typical for aromatic heterocyclic compounds.


Synthesis and Reactivity

General Synthesis of 3-Bromoisothiazole

The synthesis of **3-Bromoisothiazole** typically involves a two-stage process: the formation of the isothiazole ring followed by bromination.

A general workflow for the synthesis is outlined below:

General Synthetic Workflow for 3-Bromoisothiazole

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **3-Bromoisothiazole**.

Experimental Protocol Outline:

- Isothiazole Ring Formation: This step involves the condensation of appropriate sulfur- and nitrogen-containing precursors. For instance, a thiol and a nitrile can be reacted in a suitable solvent under basic catalysis. The reaction temperature and duration are critical and depend on the specific reactants used, often ranging from room temperature to slightly elevated temperatures over several hours to days.^[8]

- **Bromination:** The isothiazole parent ring is then subjected to bromination to introduce the bromine atom at the 3-position. This can be achieved using elemental bromine in an inert solvent like dichloromethane, often at low temperatures. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent, typically in the presence of an initiator.[8]

Note: This represents a general approach. Specific reaction conditions, including stoichiometry, temperature, and purification methods, would need to be optimized based on the chosen starting materials and scale of the synthesis.

Reactivity

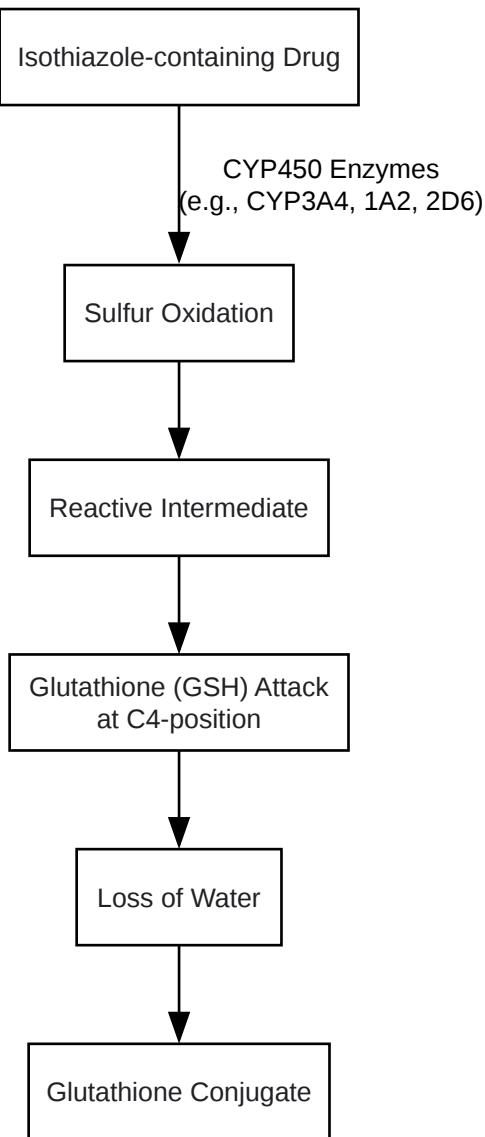
The reactivity of **3-Bromoisothiazole** is dominated by the presence of the bromine atom on the electron-deficient isothiazole ring. This makes it susceptible to nucleophilic substitution reactions and a valuable partner in various cross-coupling reactions, which are instrumental in the synthesis of more complex, biologically active molecules.[1][5]

Applications in Drug Discovery and Development

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[2][4] **3-Bromoisothiazole** serves as a key starting material for the synthesis of these derivatives.

Areas of Biological Activity for Isothiazole Derivatives:

- **Anticancer:** Isothiazole-containing compounds have been investigated as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[3]
- **Antiviral:** Certain isothiazolo[5,4-b]pyridines have shown potent and selective inhibition of cyclin G-associated kinase (GAK), which is important in antiviral mechanisms.[3]
- **Antidiabetic:** Phenylpropanoic acids based on isothiazoles have been designed as GPR120 agonists, showing potential in reducing plasma glucose levels.[3]
- **Antimicrobial:** The isothiazole ring is present in some antibacterial drugs and has been explored for the development of new antimicrobial agents.[2]


- Neurological Activity: Derivatives have been studied for the treatment of conditions like Alzheimer's disease.[\[4\]](#)

Case Study: Bioactivation of an Isothiazole-Containing c-Met Inhibitor

While specific signaling pathways for **3-Bromoisothiazole** are not extensively documented, the metabolic fate of isothiazole-containing drugs provides valuable insight. A study on a potent and selective c-Met inhibitor, which contains a 3-methylisothiazole moiety, revealed a bioactivation pathway involving cytochrome P450 enzymes.

The proposed bioactivation mechanism is as follows:

Proposed Bioactivation Pathway of an Isothiazole-Containing Drug

[Click to download full resolution via product page](#)

Bioactivation of an isothiazole-containing c-Met inhibitor.

In this pathway, the isothiazole ring undergoes sulfur oxidation mediated by CYP450 enzymes, forming a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by glutathione at the C4-position, leading to the formation of a glutathione conjugate after the loss of water.^[10] This metabolic pathway is a critical consideration in drug design, as the formation of reactive intermediates can lead to covalent binding to proteins and potential toxicity.^[10] Understanding such pathways allows for the rational design of isothiazole derivatives with improved safety profiles.

Safety and Handling

3-Bromoisothiazole is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Statements:

- H302: Harmful if swallowed.[6]
- H312: Harmful in contact with skin.[6]
- H315: Causes skin irritation.[6]
- H318/H319: Causes serious eye damage/irritation.[6]
- H332: Harmful if inhaled.[6]
- H335: May cause respiratory irritation.[6]

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3-Bromoisothiazole is a versatile and valuable heterocyclic compound with significant applications in organic synthesis, particularly in the field of drug discovery. Its well-defined physicochemical properties and predictable reactivity make it an important building block for the creation of novel molecules with a wide range of biological activities. A thorough understanding of its synthesis, reactivity, and metabolic pathways is crucial for researchers and drug development professionals seeking to leverage the potential of the isothiazole scaffold in their

work. As with all reactive chemical intermediates, adherence to strict safety protocols during handling and use is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 55512-82-8: 3-bromoisothiazole | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-bromoisothiazole [myskinrecipes.com]
- 6. 3-Bromo-1,2-thiazole | C3H2BrNS | CID 15323364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ISOTHIAZOLE, 3-BROMO- | 55512-82-8 [chemicalbook.com]
- 8. 3-Bromoisothiazole Manufacturer & Supplier China | Properties, Uses, Safety Data, Buy Online [quinoline-thiophene.com]
- 9. ISOTHIAZOLE, 3-BROMO-(55512-82-8) 1H NMR spectrum [chemicalbook.com]
- 10. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromoisothiazole: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283494#3-bromoisothiazole-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com